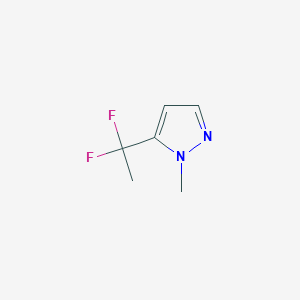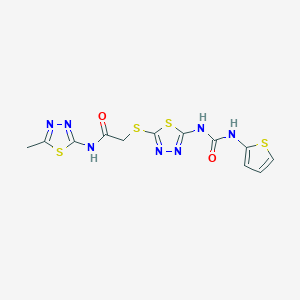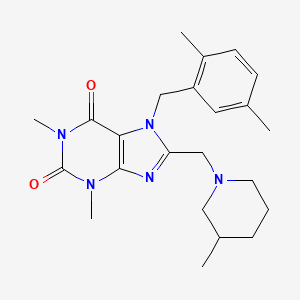![molecular formula C17H18ClN5S2 B2945199 2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine CAS No. 868221-78-7](/img/structure/B2945199.png)
2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a 1,2,4-triazole ring . These types of compounds are often found in pharmaceuticals and biologically active compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step processes involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecule contains a pyrimidine ring and a 1,2,4-triazole ring, both of which are aromatic and contribute to the stability of the molecule . The presence of sulfur atoms suggests that the molecule may participate in reactions involving the formation or breaking of sulfur-containing bonds .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, similar compounds are known to participate in a variety of chemical reactions. For example, triazole rings can act as ligands in coordination chemistry, and sulfur atoms can participate in redox reactions .Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Development
- Synthetic Pathways and Drug Precursors : The synthesis of triazole and pyrimidine derivatives, including methods that may involve sulfanyl groups, plays a critical role in developing novel compounds with potential therapeutic applications. For instance, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, highlights the importance of pyrimidine and triazole derivatives in synthesizing complex molecules with high stereochemical control, demonstrating the relevance of such compounds in drug synthesis and development (Butters et al., 2001).
Material Science
- Heterocyclic Compounds in Materials : The study and application of heterocyclic compounds, such as pyrimidine and triazole derivatives, extend beyond pharmaceuticals into materials science. These compounds can serve as building blocks for creating novel materials with unique electronic, optical, or mechanical properties. Research into the synthesis and characterization of such molecules can lead to advancements in materials science, including the development of new polymers, coatings, or electronic materials.
Biological Studies
- Biological Activity and Selective Inhibition : Derivatives of pyrimidine and triazole have been explored for their biological activity, including their role as selective inhibitors for various biological targets. The design and synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase exemplify the pursuit of novel compounds for therapeutic purposes. Such compounds have potential applications in treating diseases by inhibiting specific enzymes or biological pathways critical to disease progression (Gangjee et al., 1996).
Spectroscopic and Analytical Applications
- Spectroscopic Analysis : The detailed spectroscopic investigation of compounds containing triazole, pyrimidine, and sulfanyl groups aids in understanding their structural and electronic properties. Such analyses are crucial for characterizing new compounds and understanding their potential applications in various fields, including as chemotherapeutic agents or in material science. Spectroscopic techniques, including FT-IR, FT-Raman, and NMR, play a vital role in this process, providing insights into the molecular structure and behavior of these compounds (Alzoman et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with 1,2,4-triazole and pyrimidine moieties have been reported to exhibit various biological activities. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity . .
Mode of Action
The mode of action of such compounds often involves forming hydrogen bonds with different targets, which can lead to changes in the function of those targets
Result of Action
The molecular and cellular effects would depend on the compound’s targets and mode of action. Some compounds with similar structures have shown cytotoxic activity against certain cancer cell lines .
Propiedades
IUPAC Name |
2-[[5-butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5S2/c1-2-3-11-24-17-22-21-15(12-25-16-19-9-4-10-20-16)23(17)14-7-5-13(18)6-8-14/h4-10H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQYPOOASFLYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CSC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid](/img/no-structure.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2945122.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2945123.png)




![2-(benzyl(4-((4-ethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2945131.png)
![methyl 2-[(1R)-1-[(2-aminopyridin-3-yl)oxy]ethyl]-4-fluorobenzoate](/img/structure/B2945132.png)
![N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2945133.png)

![5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2945138.png)

